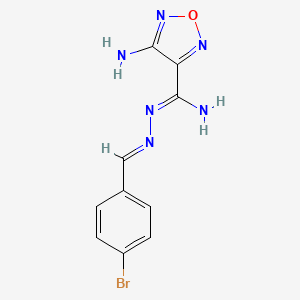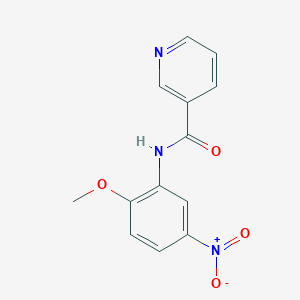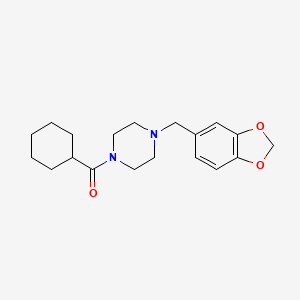
N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride, also known as PPAP, is a synthetic compound that has been studied for its potential use in various scientific research applications. PPAP is a derivative of the natural compound cathinone, which is found in the leaves of the khat plant. PPAP has been shown to have a unique mechanism of action and a range of biochemical and physiological effects that make it a promising candidate for further research.
Mecanismo De Acción
N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride acts as a selective dopamine reuptake inhibitor, meaning that it blocks the reuptake of dopamine in the brain. This results in increased levels of dopamine in the synaptic cleft, which can have a range of effects on behavior and cognition. N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride has also been shown to increase the expression of tyrosine hydroxylase, an enzyme involved in the synthesis of dopamine.
Biochemical and Physiological Effects:
N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride has a range of biochemical and physiological effects, including increased dopamine release, increased locomotor activity, and increased heart rate. N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride has also been shown to increase the expression of genes involved in the synthesis of dopamine and to increase the density of dopamine receptors in the brain. These effects suggest that N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride may have potential therapeutic applications for a range of neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride in lab experiments is its unique mechanism of action, which makes it a useful tool for studying the dopamine system in the brain. N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride is also relatively easy to synthesize and has low toxicity, which makes it a safe and cost-effective research tool. However, one limitation of using N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride is that its effects on behavior and cognition may be difficult to interpret, as they may be influenced by a range of factors such as stress and environmental conditions.
Direcciones Futuras
There are a number of future directions for research on N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride, including further studies on its potential therapeutic applications for neurological and psychiatric disorders. N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride may also have potential as a tool for studying the role of dopamine in addiction and reward processes. Additionally, further research is needed to better understand the long-term effects of N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride on behavior and cognition, as well as its potential interactions with other drugs and compounds.
Métodos De Síntesis
N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride can be synthesized using a variety of methods, including reductive amination and palladium-catalyzed coupling reactions. One commonly used method involves the reaction of phenylacetonitrile with pyrrolidine in the presence of a reducing agent such as sodium borohydride. This produces N-phenylpyrrolidine, which can then be reacted with propionyl chloride to form N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride. The final step involves the addition of hydrochloric acid to produce the hydrochloride salt of N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride.
Aplicaciones Científicas De Investigación
N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride has been studied for its potential use in a range of scientific research applications, including as a tool for studying the dopamine system in the brain. N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride has been shown to increase dopamine release in the brain, which may have implications for the treatment of various neurological and psychiatric disorders. N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride has also been studied for its potential use as a cognitive enhancer and as a treatment for drug addiction.
Propiedades
IUPAC Name |
N-phenyl-3-pyrrolidin-1-ylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c16-13(8-11-15-9-4-5-10-15)14-12-6-2-1-3-7-12;/h1-3,6-7H,4-5,8-11H2,(H,14,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUPVTPFAKDUEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC(=O)NC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenyl-3-pyrrolidin-1-yl-propionamide | |
CAS RN |
1052530-16-1 |
Source


|
| Record name | 1-Pyrrolidinepropanamide, N-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1052530-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(trifluoromethyl)benzyl]thiomorpholine](/img/structure/B5698457.png)


![5,7-diisopropyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5698471.png)

![2-(2-fluorophenyl)-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide](/img/structure/B5698478.png)
![1-[2-(benzylthio)benzoyl]piperidine](/img/structure/B5698480.png)


![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5698509.png)
![5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid](/img/structure/B5698517.png)
![2-{[4-(acetylamino)phenyl]thio}benzoic acid](/img/structure/B5698524.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5698540.png)
![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5698541.png)